molecular formula C20H19NO4 B11404624 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-methylbenzyl)acetamide

2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B11404624
M. Wt: 337.4 g/mol
InChI Key: GBKWBBBHFGPISN-UHFFFAOYSA-N
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Description

2-(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE typically involves the condensation of 7-hydroxy-4-methylcoumarin with 4-methylbenzylamine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C20H19NO4/c1-12-3-5-14(6-4-12)11-21-19(23)10-17-13(2)16-8-7-15(22)9-18(16)25-20(17)24/h3-9,22H,10-11H2,1-2H3,(H,21,23)

InChI Key

GBKWBBBHFGPISN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CC2=C(C3=C(C=C(C=C3)O)OC2=O)C

Origin of Product

United States

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